rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15788158
InChI: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-10(8-15)11(9)14/h9-11H,4-8,14H2,1-3H3/t9-,10+,11?
SMILES:
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

CAS No.:

Cat. No.: VC15788158

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl (1R,5S)-9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-10(8-15)11(9)14/h9-11H,4-8,14H2,1-3H3/t9-,10+,11?
Standard InChI Key QOQQKPHJTZRKSK-ZACCUICWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2CCC[C@@H](C1)C2N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCCC(C1)C2N

Introduction

Chemical Structure and Stereochemical Features

The compound’s defining feature is its bicyclo[3.3.1]nonane skeleton, a bridged bicyclic system comprising two fused rings (one six-membered and one five-membered). The tert-butyl carbamate group at position 3 and the primary amine at position 9 introduce sites for further functionalization. The "rel" designation indicates relative stereochemistry, with the specified configuration (1R,5S,9s) dictating spatial arrangements critical for biological interactions .

Table 1: Molecular and Stereochemical Data

PropertyValueSource
CAS Number1260230-92-9
Molecular FormulaC₁₃H₂₄N₂O₂
Molecular Weight240.347 g/mol
Bicyclic System3-azabicyclo[3.3.1]nonane
Functional Groupstert-butyl ester, primary amine

The stereochemistry at positions 1, 5, and 9 influences conformational rigidity, which is crucial for binding to biological targets. Comparative studies of analogous bicyclic compounds, such as 3-azabicyclo[3.1.0]hexane derivatives, demonstrate that minor stereochemical variations can drastically alter pharmacological profiles .

StepReaction TypeReagents/ConditionsPurpose
1CyclizationLewis acid catalysisBicyclic core formation
2Reductive AminationNaBH₃CN, NH₄OAcIntroduction of 9-amino group
3Boc ProtectionBoc₂O, DMAPAmine protection
4PurificationColumn chromatographyIsolation of enantiomerically pure product

Commercial suppliers list the compound at 95% purity, with packaging options ranging from 250 mg to 5 g, priced between ¥4,590 and ¥34,290 . Scalability challenges may arise from the stereochemical complexity, necessitating chiral resolution techniques or asymmetric catalysis.

Physicochemical Properties

Key physicochemical parameters inferred from structural analogs include:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and ester groups.

  • Stability: Sensitive to acidic conditions (Boc deprotection) and oxidation; storage under inert gas at 2–8°C is recommended .

  • pKa: Predicted pKa of ~8.5 for the amine group, aligning with similar bicyclic amines .

ParameterRecommendationSource
Storage Temperature2–8°C under nitrogen/argon
Light SensitivityProtect from light
Moisture SensitivityStore in desiccator

Applications in Pharmaceutical Research

The compound’s rigid bicyclic structure and functional groups make it a promising intermediate for:

  • Histone Deacetylase (HDAC) Inhibitors: Analogous 3-azabicyclo[3.1.0]hexane derivatives demonstrate class I HDAC selectivity, suggesting potential for epigenetic drug development .

  • Antibiotic Synthesis: Similar frameworks are used in fluoroquinolone antibiotics like alatrofloxacin, highlighting utility in anti-infective agents .

  • Receptor-Targeted Therapeutics: The amine group enables conjugation to pharmacophores for kinase or GPCR modulation.

Hazard ClassGHS CodePrecautionary Measures
IrritantGHS07P261, P264, P271, P280

Comparative Analysis with Structural Analogs

The compound’s [3.3.1]nonane core distinguishes it from smaller bicyclic systems like [3.1.0]hexane derivatives. Key differences include:

  • Ring Strain: The larger nonane system reduces strain, enhancing stability.

  • Stereochemical Complexity: Additional stereocenters offer more precise control over biological interactions.

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